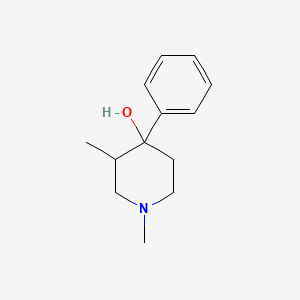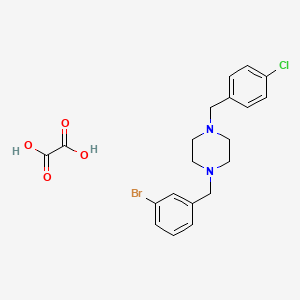![molecular formula C20H22INO3 B5112686 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)
3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid, also known as DIMBOA-I3G, is a compound that has been extensively studied in the field of plant biology and biochemistry. This compound is a derivative of benzoxazinoid, which is a class of secondary metabolites produced by plants in the Poaceae family. DIMBOA-I3G has been found to have a wide range of biological activities, including anti-herbivore defense, anti-microbial activity, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in herbivore digestion and metabolism. In addition, this compound has been found to induce the production of reactive oxygen species (ROS) in herbivores, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of other secondary metabolites, such as lignin and flavonoids, which can further enhance plant defense against herbivores and pathogens. In animals, this compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid in lab experiments is its well-established role in plant defense and anti-microbial activity. This makes it a useful tool for studying the interactions between plants and herbivores or pathogens. However, one limitation is that the synthesis of this compound can be challenging, and the compound can be unstable under certain conditions.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a natural pesticide for use in agriculture. Another area of interest is its anti-cancer properties, and its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and its interactions with other compounds in plant defense.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid involves the condensation of 3-(3,5-dimethylbenzyl)-4-amino-2-methyl-4-oxobutanoic acid with 4-iodoaniline. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid has been extensively studied for its role in plant defense against herbivores. It has been shown to have both direct and indirect effects on herbivores, including inhibition of feeding behavior, reduced growth and reproduction, and increased mortality. In addition, this compound has been found to have anti-microbial activity against a wide range of plant pathogens, including fungi and bacteria.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-4-(4-iodoanilino)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22INO3/c1-12-8-13(2)10-15(9-12)11-18(14(3)20(24)25)19(23)22-17-6-4-16(21)5-7-17/h4-10,14,18H,11H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMJFPGKOCYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112606.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)



![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)